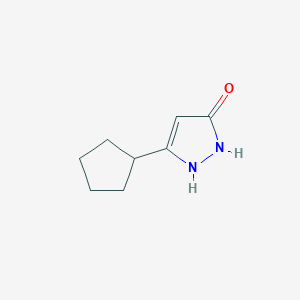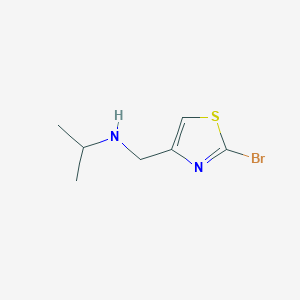
N-((2-bromothiazol-4-yl)methyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-bromothiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a propan-2-amine group attached to the 4-position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propan-2-amine Group: The final step involves the nucleophilic substitution reaction where the brominated thiazole is reacted with propan-2-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the propan-2-amine group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-bromothiazole: A simpler thiazole derivative with a bromine atom at the 2-position.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group at the 4-position.
2-aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)propan-2-amine is unique due to the combination of the bromine atom, the thiazole ring, and the propan-2-amine group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives. The presence of the bromine atom enhances its reactivity, while the propan-2-amine group increases its potential for biological activity.
Propiedades
Fórmula molecular |
C7H11BrN2S |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C7H11BrN2S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3 |
Clave InChI |
IFWNNCIKIHVIPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=CSC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


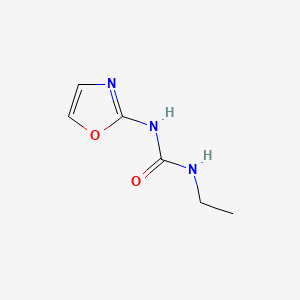
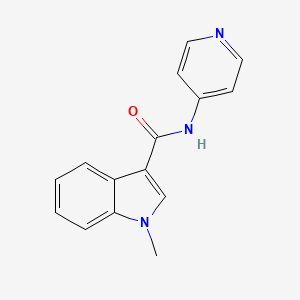
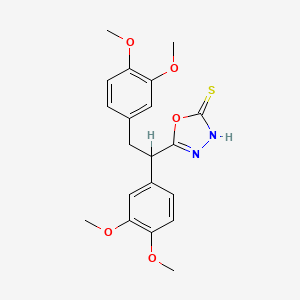
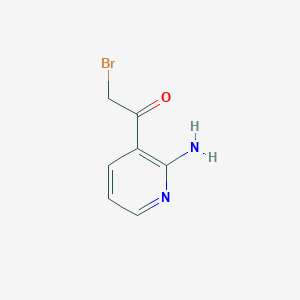
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
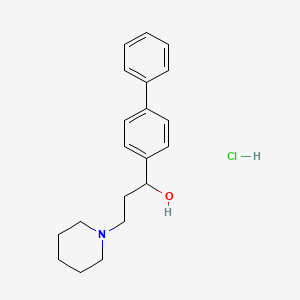


![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
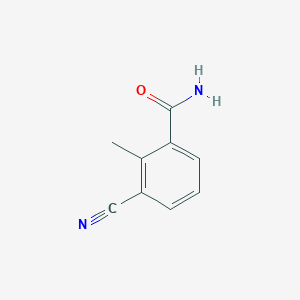
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
